2,2,3-Trimethylbut-3-enal
Description
2,2,3-Trimethylbut-3-enal is a branched α,β-unsaturated aldehyde with the molecular formula C₇H₁₂O. Its structure features a conjugated enal system (a double bond adjacent to an aldehyde group) and three methyl substituents at the 2, 2, and 3 positions of the butene backbone. Its reactivity is primarily driven by the electron-deficient nature of the α,β-unsaturated carbonyl system, making it susceptible to nucleophilic additions and cycloaddition reactions.
Properties
Molecular Formula |
C7H12O |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
2,2,3-trimethylbut-3-enal |
InChI |
InChI=1S/C7H12O/c1-6(2)7(3,4)5-8/h5H,1H2,2-4H3 |
InChI Key |
IOLBOWCWGVKAQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(C)(C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-Trimethylbut-3-enal typically involves multi-step reactions. One common method includes the use of tetrahydrofuran as a solvent, followed by oxidation with chromium trioxide (CrO3) in the presence of acetic acid, propionic acid, and water .
Industrial Production Methods: Industrial production of 2,2,3-Trimethylbut-3-enal may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,2,3-Trimethylbut-3-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The double bond allows for electrophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens or hydrogen halides in the presence of catalysts.
Major Products Formed:
Oxidation: 2,2,3-Trimethylbutanoic acid.
Reduction: 2,2,3-Trimethylbut-3-enol.
Substitution: Various halogenated derivatives depending on the reagent used.
Scientific Research Applications
2,2,3-Trimethylbut-3-enal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,2,3-Trimethylbut-3-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects. The double bond in the structure allows for additional reactivity, enabling the compound to participate in various chemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 2,2,3-trimethylbut-3-enal, a comparative analysis with analogous enals and branched aldehydes is essential. Key compounds include prenal (3-methylbut-2-enal) , citral (a mixture of geranial and neral) , and 2,2-dimethylpropanal (Table 1).
Table 1: Physicochemical Properties of Selected α,β-Unsaturated Aldehydes
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Water) | Reactivity (Nucleophilic Addition) |
|---|---|---|---|---|---|
| 2,2,3-Trimethylbut-3-enal | C₇H₁₂O | 112.17 | ~150–155 (est.) | Low | High (conjugated system) |
| Prenal (3-methylbut-2-enal) | C₅H₈O | 84.12 | 128–130 | Moderate | Moderate |
| Citral (geranial) | C₁₀H₁₆O | 152.24 | 229–230 | Insoluble | High (extended conjugation) |
| 2,2-Dimethylpropanal | C₅H₁₀O | 86.13 | 92–94 | Low | Low (saturated aldehyde) |
Key Findings:
Reactivity : The conjugated system in 2,2,3-trimethylbut-3-enal enhances its electrophilicity compared to saturated aldehydes like 2,2-dimethylpropanal. However, its reactivity is lower than citral due to fewer conjugated double bonds (citral has three conjugated π-bonds vs. one in 2,2,3-trimethylbut-3-enal) .
Steric Effects : The bulky methyl groups at positions 2 and 3 hinder nucleophilic attack at the β-carbon, reducing regioselectivity in reactions compared to prenal, which has a less hindered structure .
Thermal Stability : Branched aldehydes like 2,2,3-trimethylbut-3-enal exhibit higher thermal stability than linear analogs (e.g., pent-2-enal) due to reduced steric strain and hyperconjugative stabilization .
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